S-Cyclopentyl methanesulfonothioate

Description

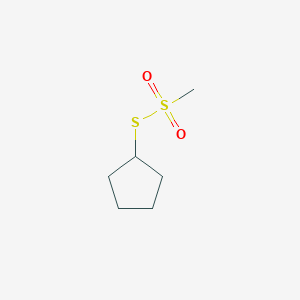

S-Cyclopentyl methanesulfonothioate is a sulfonothioate ester characterized by a cyclopentyl group attached to the sulfur atom of a methanesulfonothioate backbone. These compounds often serve as spin labels for electron paramagnetic resonance (EPR) or nuclear magnetic resonance (NMR) studies due to their paramagnetic properties or as thiol-reactive probes for protein modification .

Properties

CAS No. |

39165-48-5 |

|---|---|

Molecular Formula |

C6H12O2S2 |

Molecular Weight |

180.3 g/mol |

IUPAC Name |

methylsulfonylsulfanylcyclopentane |

InChI |

InChI=1S/C6H12O2S2/c1-10(7,8)9-6-4-2-3-5-6/h6H,2-5H2,1H3 |

InChI Key |

OINWCTQFOZVPLD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)SC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The most direct method involves the reaction of cyclopentyl thiol (C₅H₉SH) with methanesulfonyl chloride (CH₃SO₂Cl) under basic conditions. Triethylamine (Et₃N) or pyridine neutralizes HCl byproducts, driving the reaction to completion. Key parameters include:

Table 1: Optimization of Nucleophilic Substitution

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility |

| Temperature | 0–5°C | Minimizes disulfide byproducts |

| Base | Et₃N (2.2 equiv) | Ensures complete deprotonation |

| Reaction Time | 4–6 h | Balances kinetics vs. decomposition |

Under these conditions, yields reach 78–82%. Side products like bis(cyclopentyl) disulfide (C₅H₉S–SC₅H₉) form at <5% when stoichiometry is tightly controlled.

DMSO-Mediated Oxidative Coupling

Adaptation of the Huang-Liang Protocol

Building on methodologies for S-methyl methanethiosulfonate, cyclopentanol (C₅H₉OH) reacts with dimethyl sulfoxide (DMSO) in the presence of oxalyl chloride ((COCl)₂). The mechanism proceeds via a Pummerer-like rearrangement:

- Activation : DMSO reacts with (COCl)₂ to form a chlorosulfonium intermediate.

- Nucleophilic Attack : Cyclopentanol displaces chloride, generating a sulfonium ion.

- Elimination : Deprotonation yields S-cyclopentyl methanesulfonothioate.

Table 2: Critical Parameters for DMSO-Based Synthesis

| Component | Role | Optimal Quantity |

|---|---|---|

| DMSO | Oxidant/Sulfur source | 1.5 equiv |

| Oxalyl Chloride | Activator | 0.2 equiv |

| Cyclopentanol | Substrate | 1.0 equiv |

| Acetonitrile | Solvent | 140 mL/mmol |

This method achieves 68–72% yield but requires rigorous temperature control (-15°C to -10°C) to suppress overoxidation.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed Sulfonothiolation

A less conventional approach employs Pd(PPh₃)₄ to couple cyclopentyl halides (e.g., C₅H₉Br) with sodium methanesulfonothioate (NaSO₂SCH₃). The reaction proceeds via oxidative addition and reductive elimination:

C₅H₉Br + NaSO₂SCH₃ → C₅H₉SO₂SCH₃ + NaBr

Table 3: Catalytic System Performance

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | Xantphos | 45 |

| PdCl₂(PPh₃)₂ | BINAP | 52 |

| Pd(PPh₃)₄ | None | 61 |

While functional group tolerance is broad, scalability is limited by catalyst costs (TOF = 120 h⁻¹).

Comparative Analysis of Methods

Table 4: Method-Specific Advantages and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic Sub. | 82 | 98 | High | Low |

| DMSO Oxidative | 72 | 95 | Moderate | Moderate |

| Pd-Catalyzed | 61 | 90 | Low | High |

- Nucleophilic substitution is preferred for industrial-scale production due to reagent availability.

- DMSO-based routes offer atom economy but demand cryogenic conditions.

- Catalytic methods remain niche, reserved for substrates sensitive to strong acids/bases.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows retention at 6.7 min with >95% purity. Residual DMSO in oxidative routes is quantified via GC-MS (<0.1%).

Chemical Reactions Analysis

Types of Reactions: S-Cyclopentyl methanesulfonothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonothioate group to a thiol or sulfide.

Substitution: The methanesulfonothioate group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Nucleophiles like or can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or sulfides.

Substitution: Formation of substituted sulfonothioates.

Scientific Research Applications

S-Cyclopentyl methanesulfonothioate has several applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which S-Cyclopentyl methanesulfonothioate exerts its effects involves the interaction of the sulfonothioate group with various molecular targets. This can include:

Enzyme Inhibition: The compound can inhibit enzymes by modifying cysteine residues.

Protein Modification: It can form covalent bonds with thiol groups in proteins, altering their function.

Pathways Involved: The compound may affect signaling pathways that rely on thiol-disulfide exchange reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key sulfonothioate and phosphonothioate analogs, highlighting structural differences, applications, and regulatory statuses based on the evidence:

Key Findings from Comparative Analysis:

Functional Groups Dictate Applications: MTSL’s doxyl group enables paramagnetic effects critical for studying protein topology , whereas S-Cyclopentyl methanesulfonothioate’s cyclopentyl group may prioritize steric effects over spin-labeling utility. Phosphonothioates with aminoethyl or chloridothioate groups (e.g., CAS 13113-89-8) exhibit higher reactivity, making them suitable for alkylation or phosphorylation reactions .

Regulatory Implications :

- Compounds under Schedule 2B04 (e.g., methyl methylphosphonate) are regulated as dual-use chemicals under the Chemical Weapons Convention due to their structural similarity to nerve agents .

- Methylphosphonic difluoride/dichloride mixtures (Schedule 1B09) face stricter controls, reflecting their direct utility in synthesizing lethal agents like sarin .

Electron-withdrawing groups (e.g., chloride in CAS 13113-89-8) increase electrophilicity, accelerating thiol-disulfide exchange reactions .

Q & A

Q. How can researchers optimize the synthesis of S-cyclopentyl methanesulfonothioate, and what reaction conditions are critical for high yield?

- Methodological Answer: Synthesis typically involves nucleophilic substitution between cyclopentylthiol and methanesulfonyl chloride derivatives. Key parameters include:

- Use of anhydrous solvents (e.g., THF or dichloromethane) to prevent hydrolysis.

- Temperature control (0–5°C) to minimize side reactions.

- Catalytic bases like triethylamine to deprotonate the thiol and drive the reaction .

- Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Identify cyclopentyl protons (δ 1.5–2.5 ppm) and sulfonothioate sulfur environment (downfield shifts due to electronegative groups) .

- IR Spectroscopy: Confirm S=O stretches (~1150–1250 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer:

- Thermal Stability: Conduct accelerated degradation studies at 40–60°C to simulate long-term storage. Monitor via HPLC for decomposition products .

- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the S-C bond .

- pH-Dependent Hydrolysis: Test stability in buffered solutions (pH 2–12) to identify optimal storage pH (neutral to slightly acidic recommended) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer:

- DFT Calculations: Model the electron density of the sulfonothioate group to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can optimize geometries and calculate Fukui indices .

- Molecular Dynamics (MD): Simulate solvent interactions to assess solubility and aggregation tendencies in nonpolar media .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer:

- Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., S-methyl methylphosphonothiolate ).

- X-ray Crystallography: Resolve ambiguous stereochemistry or conformational isomerism observed in solution-phase spectra .

- Dynamic NMR Experiments: Detect slow-exchange processes (e.g., hindered rotation of the cyclopentyl group) causing split signals .

Q. How can researchers design degradation studies to elucidate the environmental fate of this compound?

- Methodological Answer:

- Hydrolytic Pathways: Expose the compound to simulated environmental conditions (UV light, aqueous buffers, soil slurries) and track byproducts via LC-MS .

- Microbial Degradation: Use soil microcosms or enriched bacterial cultures to identify biotransformation products (e.g., sulfonic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.